molecular formula C21H32O5 B157628 20alpha-Dihydrocortisol CAS No. 1719-79-5

20alpha-Dihydrocortisol

Cat. No.: B157628
CAS No.: 1719-79-5
M. Wt: 364.5 g/mol
InChI Key: AWWCEQOCFFQUKS-FJWDNACWSA-N
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Description

20alpha-Dihydrocortisol is a metabolite of cortisol, a glucocorticoid produced by the adrenal gland. It is formed through the action of the enzyme 20alpha-hydroxysteroid dehydrogenase, which catalyzes the reduction of cortisol. This compound plays a significant role in various physiological processes, including the regulation of blood sugar levels, immune response, and metabolism of fats, proteins, and carbohydrates .

Mechanism of Action

Target of Action

20alpha-Dihydrocortisol is a metabolite of cortisol . Cortisol, also known as hydrocortisone, is a glucocorticoid secreted by the adrenal cortex . It is used to treat immune, inflammatory, and neoplastic conditions . The primary targets of this compound are likely to be similar to those of cortisol, which include glucocorticoid receptors that mediate changes in gene expression leading to multiple downstream effects .

Mode of Action

The short-term effects of corticosteroids like cortisol include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . Corticosteroids bind to the glucocorticoid receptor, mediating changes in gene expression that lead to multiple downstream effects over hours to days .

Biochemical Pathways

This compound is involved in the steroid hormone biosynthesis pathway . It is a product of the action of 20alpha-HSD, which converts cortisol to this compound . This conversion is particularly evident in the placenta and uterus during pregnancy, signifying its importance in fetal development.

Pharmacokinetics

Studies on hydrocortisone, from which this compound is derived, show that there can be large inter-individual variation in clearance and volume of distribution . This suggests that the pharmacokinetics of this compound may also vary significantly between individuals.

Result of Action

These may include increasing blood sugar through gluconeogenesis, suppressing the immune system, and aiding in fat, protein, and carbohydrate metabolism .

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, stress and low levels of blood glucocorticoids can trigger the release of cortisol, from which this compound is derived

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 20alpha-Dihydrocortisol involves the reduction of cortisol using the enzyme 20alpha-hydroxysteroid dehydrogenase. This enzymatic reaction is typically carried out under controlled conditions to ensure the selective reduction of the 20-keto group to a 20alpha-hydroxy group.

Industrial Production Methods: Industrial production of this compound is generally achieved through biotechnological processes involving microbial or enzymatic transformations. These methods are preferred due to their high specificity and efficiency in producing the desired compound .

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Enzyme 20alpha-hydroxysteroid dehydrogenase, typically in a buffered aqueous solution.

    Oxidation: Various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific formation through the action of 20alpha-hydroxysteroid dehydrogenase and its distinct role in the metabolism of cortisol. Its specific stereochemistry at the 20-position also differentiates it from other similar compounds.

Properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-18,22,24-26H,3-8,10-11H2,1-2H3/t14-,15-,16-,17-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWCEQOCFFQUKS-FJWDNACWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1719-79-5
Record name MLS002694142
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82878
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 20α-dihydrocortisol used to assess the activity of 11β-hydroxysteroid dehydrogenase?

A: 20α-Dihydrocortisol is a metabolite of cortisol, generated through the action of 20α-hydroxysteroid dehydrogenase. The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) specifically converts cortisol to the inactive metabolite cortisone, but it does not act on 20α-dihydrocortisol. []

Q2: The research paper mentions a significant correlation between serum glycyrrhetinic acid levels and the urinary 20α-dihydrocortisol/20α-dihydrocortisone ratio. What does this correlation indicate?

A: The study demonstrated a positive correlation between serum glycyrrhetinic acid levels and the urinary 20α-dihydrocortisol/20α-dihydrocortisone ratio. [] This finding suggests that glycyrrhetinic acid inhibits 11β-HSD2 activity in a dose-dependent manner.

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